![molecular formula C26H22ClN3OS3 B2456304 N-(3-(benzo[d]tiazol-2-il)-6-bencil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)tiofeno-2-carboxamida clorhidrato CAS No. 1185148-12-2](/img/structure/B2456304.png)

N-(3-(benzo[d]tiazol-2-il)-6-bencil-4,5,6,7-tetrahidrotieno[2,3-c]piridin-2-il)tiofeno-2-carboxamida clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

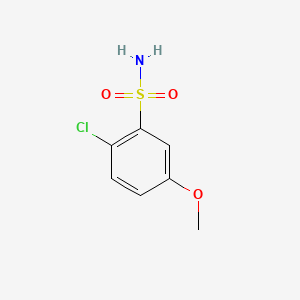

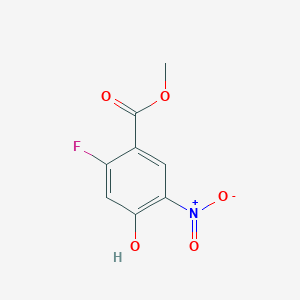

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H22ClN3OS3 and its molecular weight is 524.11. The purity is usually 95%.

BenchChem offers high-quality N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antituberculosa

Los compuestos basados en benzotiazol se han sintetizado y estudiado por sus propiedades antituberculosas . Las concentraciones inhibitorias de las moléculas recién sintetizadas se compararon con los fármacos de referencia estándar, y los nuevos derivados de benzotiazol mostraron una mejor potencia de inhibición contra M. tuberculosis .

Propiedades Antiinflamatorias

Los derivados de benzotiazol se han sintetizado y evaluado por sus propiedades antiinflamatorias . Los compuestos se probaron para su capacidad de inhibir la inflamación y mostraron una actividad variable .

Actividad Antibacteriana

Los derivados de benzotiazol se han sintetizado y evaluado por sus propiedades antibacterianas . Los compuestos mostraron actividad variable contra las cepas bacterianas Gram-positivas y Gram-negativas probadas .

Actividades Antifúngica, Antitumoral y Antibacteriana

Los compuestos basados en benzotiazol han demostrado tener propiedades biológicas prominentes como agentes antifúngicos, antitumorales y antibacterianos .

Actividades Analgésicas Antiinflamatorias, Ulcerogénicas y de Peroxidación Lipídica

Los derivados de benzotiazol se han desarrollado y examinado frente a actividades analgésicas antiinflamatorias, ulcerogénicas y de peroxidación lipídica .

Inhibidor de la Ubiquitina Ligasa

Se ha demostrado que las N-benzotiazol-2-il-amidas están asociadas con una amplia gama de actividades biológicas, como la inhibición de la ubiquitina ligasa .

Mecanismo De Acción

Target of Action

The primary target of this compound is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This makes it a potential candidate for the development of new anti-tubercular drugs .

Biochemical Pathways

By inhibiting DprE1, the compound disrupts the synthesis of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell death, as the bacteria are unable to maintain their structural integrity.

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles

Result of Action

The inhibition of DprE1 and the subsequent disruption of cell wall synthesis lead to the death of Mycobacterium tuberculosis cells . This makes the compound a potential candidate for the treatment of tuberculosis.

Análisis Bioquímico

Biochemical Properties

The biochemical properties of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride are largely attributed to its benzothiazole core. Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They interact with various enzymes and proteins, including the DprE1 enzyme, which is a crucial target in the treatment of tuberculosis .

Cellular Effects

In cellular contexts, N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride has been found to exert significant effects. For instance, it has been reported to inhibit the growth of M. tuberculosis, thereby affecting cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride involves interactions with key biomolecules. For instance, it has been found to inhibit the DprE1 enzyme, which is essential for the cell wall biosynthesis in M. tuberculosis . This inhibition disrupts the normal functioning of the bacteria, leading to its death .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

These studies have shown that the effects of these compounds can vary with different dosages .

Metabolic Pathways

It is known that benzothiazole derivatives can interact with various enzymes and cofactors .

Transport and Distribution

Given its potent anti-tubercular activity, it is likely that it can effectively penetrate bacterial cells .

Subcellular Localization

The subcellular localization of N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride is not yet fully known. Given its activity against M. tuberculosis, it is likely that it targets specific subcellular compartments within the bacterial cell .

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]thiophene-2-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N3OS3.ClH/c30-24(21-11-6-14-31-21)28-26-23(25-27-19-9-4-5-10-20(19)32-25)18-12-13-29(16-22(18)33-26)15-17-7-2-1-3-8-17;/h1-11,14H,12-13,15-16H2,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPWFKPOIHBGRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CS3)C4=NC5=CC=CC=C5S4)CC6=CC=CC=C6.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22ClN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2456228.png)

![3-Cyclopropyl-1-{1-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)sulfonyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2456229.png)

![2-(4-fluorophenyl)-N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}acetamide](/img/structure/B2456231.png)

![(5S,7R)-2-Chloro-5,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2456232.png)

![Benzo[d]thiazol-2-ylmethyl 2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B2456233.png)

![2-[({5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2456234.png)

![N-(5-fluoro-2-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2456236.png)

![2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2456238.png)